1-Guanidinium-7-aminoheptane
説明
Structure
3D Structure
特性
分子式 |
C8H22N4 |
|---|---|
分子量 |
174.29 g/mol |
IUPAC名 |
N"-(7-aminoheptyl)methanetriamine |
InChI |
InChI=1S/C8H22N4/c9-6-4-2-1-3-5-7-12-8(10)11/h8,12H,1-7,9-11H2 |
InChIキー |
SKGAVCHIFDRDTK-UHFFFAOYSA-N |
正規SMILES |
C(CCCN)CCCNC(N)N |
製品の起源 |
United States |
Synthetic Methodologies and Analog Development for 1 Guanidinium 7 Aminoheptane
Chemical Synthesis of 1-Guanidinium-7-aminoheptane Core Structure
The synthesis of this compound involves the specific functionalization of a seven-carbon aliphatic chain with a terminal amino group and a terminal guanidinium (B1211019) group. This is typically achieved by converting one of the amino groups of a diamine precursor into a guanidine (B92328) moiety.
Conventional Synthetic Routes to Guanidine Functional Groups
The introduction of a guanidine functional group, a process known as guanidinylation or guanylation, is a cornerstone of synthesizing compounds like this compound. The most prevalent strategy involves the reaction of a nucleophilic amine with an electrophilic guanylating agent. csic.es A variety of reagents have been developed for this purpose, each with specific advantages concerning reactivity, substrate scope, and reaction conditions. researchgate.netineosopen.org
Common approaches include:
Addition of amines to carbodiimides: This is a classical method for forming guanidines. researchgate.netrsc.org Carbodiimides can be generated in situ from the oxidative rearrangement of amidines. uantwerpen.be
Reaction with S-alkyl-isothioureas: Reagents like N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea are widely used. nih.gov The reaction often requires a promoter, such as mercury(II) chloride (HgCl₂) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), although newer methods aim to avoid toxic metals. scholaris.ca
Use of pyrazole-1-carboxamidines: Reagents such as 1H-pyrazole-1-carboxamidine hydrochloride are favored for their operational simplicity and mild reaction conditions. csic.es They are effective for both solution-phase and solid-phase peptide synthesis. csic.es
Guanylation with cyanamide (B42294): This method can be catalyzed by species like scandium(III) triflate, allowing the reaction to proceed under mild conditions, even in water. organic-chemistry.org
Miscellaneous Reagents: Other effective guanylating agents include triflyl guanidines, O-methylisourea, and benzotriazole (B28993) derivatives. csic.esrsc.org
The choice of reagent and protecting groups is crucial, especially when dealing with molecules that have multiple reactive sites. nih.gov The tert-butoxycarbonyl (Boc) group is a common choice for protecting amino and guanidino functionalities during synthesis. researchgate.netcsic.es
| Guanylating Reagent Class | Specific Example(s) | Key Features & Applications | Citation(s) |
|---|---|---|---|
| Carbodiimides | Generated in situ from amidines | Forms guanidines by nucleophilic addition of amines. | researchgate.netuantwerpen.be |
| S-Alkyl-isothioureas | N,N′-bis(Boc)-S-methylisothiourea | Widely used with promoters (e.g., EDCI); effective for protected guanidine synthesis. | nih.govscholaris.ca |
| Pyrazole-1-carboxamidines | 1H-Pyrazole-1-carboxamidine hydrochloride | Appealing due to mild conditions and operational simplicity; suitable for solid-phase synthesis. | csic.es |
| Cyanamides | Cyanamide with Sc(OTf)₃ catalyst | Allows for efficient guanylation in aqueous solutions. | organic-chemistry.org |
| Triflyl Guanidines | 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine | Highly reactive agent capable of specific amination in the presence of other nucleophilic groups. | researchgate.net |
Application of Specific Reagents and Reaction Conditions in Heptane (B126788) Chain Derivatization
The synthesis of the this compound core structure begins with a suitable seven-carbon precursor, typically 1,7-diaminoheptane (B1222138) or a mono-protected derivative. The key step is the selective guanylation of one of the terminal amino groups while leaving the other as a primary amine.
A plausible synthetic route would involve:
Mono-protection: Starting with 1,7-diaminoheptane, one amino group is protected, for example, as a Boc-carbamate. This ensures that the subsequent guanylation occurs at the free terminal amine.
Guanylation: The free amino group of the mono-protected diaminoheptane is then reacted with a guanylating agent. For instance, N,N′-di-Boc-S-methylisothiourea could be used to install a di-Boc-protected guanidine group.
Deprotection: Finally, the protecting groups on the guanidine and amino moieties are removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the final product, this compound, typically as a salt. nih.gov
This stepwise approach ensures regioselectivity and provides the target compound in a pure form. The derivatization of the heptane chain is thus a specific application of general amination and guanylation reactions tailored to a bifunctional aliphatic scaffold. researchgate.netresearchgate.net
Design and Synthesis of Functional Analogues and Derivatives of this compound
To investigate the structure-activity relationship (SAR) and probe the biological interactions of this compound, various functional analogues and derivatives have been designed and synthesized. researchgate.net These modifications often involve altering the chain length, substituting the terminal amino group with other functionalities, or modifying the guanidine group itself. acs.orgsci-hub.se
Synthesis of Hydroxylamine-Containing Analogues
A key class of analogues involves replacing the terminal amino group with an aminooxy group (-ONH₂). researchgate.net The synthesis of these hydroxylamine-containing analogues provides insight into the role of the terminal nucleophile in biological activity. nih.govacs.org
A representative synthesis was developed for analogues like 1-aminooxy-6-guanidinohexane, starting from commercially available N-Boc protected amino alcohols such as 6-(Boc-amino)-1-hexanol. researchgate.net The synthetic sequence is as follows:
The hydroxyl group of the starting alcohol is converted to a protected aminooxy function. A common method is the Mitsunobu reaction with N-hydroxyphthalimide, followed by hydrazinolysis to release the free aminooxy group. nih.gov
The Boc-protecting group on the terminal amine is removed.
The newly freed amino group is guanidinylated. A highly specific reagent, 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine, has been shown to effectively amidinate the amino group without reacting with the free aminooxy group. researchgate.net
Final deprotection of the Boc groups on the guanidine moiety yields the target hydroxylamine-containing analogue. researchgate.net
This methodology demonstrates a strategy for selectively modifying one end of the aliphatic chain while preserving a different reactive functionality at the other end.
Preparation of Bis-guanidyl and Guanidinooxy Derivatives
To further explore the structural requirements for biological activity, bis-guanidyl and guanidinooxy derivatives have been prepared. researchgate.net
Bis-guanidyl Derivatives: These compounds feature guanidine groups at both ends of the aliphatic chain. Their synthesis typically involves the exhaustive guanylation of a diaminoalkane precursor, such as 1,6-diaminohexane, to produce a symmetrical bis-guanidine compound. nih.govacs.org For example, bis-guanyl derivatives of 1-aminooxy-6-aminohexane have been synthesized. researchgate.net
Guanidinooxy Derivatives: In these analogues, the guanidine group is attached to the aliphatic chain via an oxygen atom, forming a guanidinooxy (-O-C(=NH)NH₂) moiety. The synthesis of compounds like 1-guanidinooxy-6-aminohexane and 1-guanidinooxy-3-aminopropane (GAPA) has been reported. researchgate.netnih.gov A general approach involves the guanylation of an N-protected aminooxyalkane. For instance, the copper salt of L-canaline can be guanidinylated with cyanamide in the presence of zinc cations to form L-canavanine, which contains a guanidinooxy group. capes.gov.br The synthesis of 1-guanidinooxy-6-aminohexane was achieved using a similar strategy to other analogues, starting from 6-(Boc-amino)-1-hexanol. researchgate.net
| Compound Name | Core Structure | Functional Groups | Citation(s) |
|---|---|---|---|
| 1-Aminooxy-6-guanidinohexane | Hexane | Terminal Guanidino, Terminal Aminooxy | researchgate.net |
| Bis-guanyl derivative of 1-aminooxy-6-aminohexane | Hexane | Terminal Guanidino, Terminal Guanidinooxy | researchgate.net |
| 1-Guanidinooxy-6-aminohexane | Hexane | Terminal Amino, Terminal Guanidinooxy | researchgate.net |
| 1-Guanidinooxy-3-aminopropane (GAPA) | Propane | Terminal Amino, Terminal Guanidinooxy | nih.gov |
Strategies for Structural Modification to Probe Biological Activity
The synthesis of diverse analogues is a fundamental strategy for probing biological activity and establishing structure-activity relationships (SAR). kent.ac.uk For guanidinium-containing compounds, modifications are designed to understand the importance of the guanidinium group's positive charge, hydrogen-bonding capacity, and spatial orientation. sci-hub.senih.gov
Key strategic modifications include:
Altering Chain Length and Rigidity: Synthesizing analogues with shorter (e.g., pentane, hexane) or longer alkyl chains, or incorporating rigid elements like phenyl or cyclohexyl rings, helps to determine the optimal distance and conformation for target binding. researchgate.netacs.org
Modifying the Guanidinium Group: The basicity of the guanidine group (pKa ≈ 13.5) is crucial for its ionic interactions at physiological pH. sci-hub.senih.gov Replacing it with less basic groups (e.g., 2-aminoimidazole) or neutral moieties (e.g., urea) can clarify the role of the positive charge. nih.govacs.org Furthermore, N-alkylation or N-acylation of the guanidine group can modulate its hydrogen-bonding ability and steric profile. nih.gov
Varying Terminal Functional Groups: As demonstrated by the synthesis of hydroxylamine (B1172632) and guanidinooxy analogues, changing the terminal nucleophile allows for an investigation into its specific interactions with the biological target. researchgate.net
These synthetic strategies generate a library of related compounds, and by comparing their biological activities, researchers can deduce which structural features are essential for the desired effect, guiding the design of more potent and selective molecules. sci-hub.seacs.org
Advanced Synthetic Techniques Relevant to Guanidine Chemistry
The synthesis of guanidinium-containing compounds has been significantly advanced by modern techniques that offer improvements in efficiency, yield, and purity over classical methods. For a molecule such as this compound, with its bifunctional nature, these advanced methodologies provide elegant solutions for selective synthesis and the development of analogues. Key among these are microwave-assisted organic synthesis (MAOS) and solid-phase synthesis (SPS), which have become indispensable tools in contemporary medicinal chemistry.
Microwave-Assisted Guanylation
Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. ucsb.eduucl.ac.ukresearchgate.net The application of microwave irradiation to the guanylation of primary amines has been shown to be particularly effective. organic-chemistry.orgresearchgate.net This technique relies on the efficient heating of polar solvents and reagents through dielectric loss, leading to rapid temperature increases and enhanced reaction kinetics. researchgate.net
A plausible microwave-assisted route to this compound would start from 1,7-diaminoheptane. guidechem.comsigmaaldrich.com To achieve selective monofunctionalization, one of the amino groups must first be protected, for instance, with a tert-butyloxycarbonyl (Boc) group, yielding N-Boc-1,7-diaminoheptane. rsc.orgchemicalbook.comchemdad.com The free primary amine of this intermediate can then be subjected to a microwave-assisted guanylation reaction.
Common guanylating agents suitable for this transformation include 1H-pyrazole-1-carboxamidine hydrochloride or polymer-bound versions thereof. organic-chemistry.org The reaction of N-Boc-1,7-diaminoheptane with such a reagent in a suitable polar solvent (e.g., ethanol (B145695) or water) under microwave irradiation can significantly reduce the reaction time from hours to minutes. organic-chemistry.orgrsc.org For example, a reaction that might take 24 hours under conventional heating could be completed in 10-30 minutes in a microwave reactor. chemdad.com Another approach involves the reaction of amines with thiourea (B124793) derivatives, followed by a desulfurization step which can also be accelerated by microwave heating. researchgate.netresearchgate.netnih.gov
The final step would involve the deprotection of the Boc group under acidic conditions to yield the target compound, this compound. The efficiency of the microwave-assisted step makes this methodology highly attractive for rapid synthesis and for the generation of a library of analogues by varying the diamine starting material.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Starting Material | N-Boc-1,7-diaminoheptane | N-Boc-1,7-diaminoheptane | rsc.orgchemicalbook.com |
| Guanylating Agent | 1H-Pyrazole-1-carboxamidine | 1H-Pyrazole-1-carboxamidine | organic-chemistry.org |
| Solvent | Ethanol | Ethanol | organic-chemistry.org |
| Temperature | Reflux (approx. 78 °C) | 100-120 °C | ucl.ac.uk |
| Reaction Time | 12-24 hours | 15-30 minutes | organic-chemistry.orgbeilstein-journals.org |
| Typical Yield | Moderate | Good to Excellent | organic-chemistry.org |
| Work-up | Standard extraction/purification | Simplified due to cleaner reaction | ucl.ac.uk |
Solid-Phase Synthesis Approaches for Guanidine Integration
Solid-phase synthesis (SPS) offers significant advantages for the synthesis of complex molecules and libraries of compounds, primarily due to the simplification of purification procedures, as intermediates remain bound to an insoluble polymeric support. nih.govnih.gov This methodology is highly amenable to the integration of guanidine functionalities and the development of analogues of this compound.
A common strategy for the solid-phase synthesis of monosubstituted guanidines involves the use of a Rink amide resin. nih.gov In this "traceless linker" approach, the amine functionality of the resin itself becomes incorporated into the final guanidine group. The synthesis would commence by reacting the Rink amide resin with a suitable precursor derived from 1,7-diaminoheptane. For instance, one amino group of 1,7-diaminoheptane could be protected (e.g., with an Fmoc group), while the other is converted to an isothiocyanate. This derivative is then coupled to the resin-bound amine to form a resin-bound thiourea.
Subsequent activation and cyclization steps lead to the formation of the resin-bound guanidine. The most common method for guanylation on a solid support involves the reaction of a resin-bound amine with a soluble guanylating agent. researchgate.net For the synthesis of this compound analogues, one could start by protecting one amine of 1,7-diaminoheptane with an acid-labile group like Boc, and attaching the other amine to a suitable resin (e.g., via a linker). rsc.orgchemicalbook.com The resin-bound amine is then deprotected and reacted with a guanylating agent. Reagents such as N,N′-di-Boc-thiourea, activated with agents like cyanuric chloride (to avoid toxic heavy metals like mercury), or N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea are frequently employed. researchgate.netorganic-chemistry.org
After the guanylation reaction is complete, the final product is cleaved from the solid support. researchgate.net For acid-labile linkers and protecting groups like Boc, treatment with a strong acid such as trifluoroacetic acid (TFA) simultaneously cleaves the molecule from the resin and removes the protecting group, releasing the desired this compound into solution, which can then be purified by standard techniques like HPLC. nih.govresearchgate.net This approach is highly versatile for creating a library of analogues by using different diamines or different guanylating reagents in a parallel synthesis format.
| Step | Procedure | Purpose | Key Reagents | Reference |
| 1. Resin Preparation | Swelling of Rink Amide resin in a suitable solvent. | Prepare the solid support for reaction. | Dichloromethane (DCM), Dimethylformamide (DMF) | nih.gov |
| 2. Precursor Synthesis | Protection of one amine in 1,7-diaminoheptane and conversion of the other to an isothiocyanate. | Prepare the building block for attachment to the resin. | Fmoc-Cl, Thiophosgene | nih.gov |
| 3. Thiourea Formation | Coupling of the isothiocyanate precursor to the Rink Amide resin. | Form the resin-bound thiourea intermediate. | Diisopropylethylamine (DIPEA) | nih.gov |
| 4. S-Methylation | Reaction of the resin-bound thiourea with methyl iodide. | Activate the thiourea for guanidinylation. | Methyl iodide | nih.gov |
| 5. Guanidinylation | Treatment with an amine source (e.g., ammonium (B1175870) acetate). | Form the guanidine group. | Ammonium acetate | nih.gov |
| 6. Cleavage and Deprotection | Treatment of the resin with a strong acid cocktail. | Release the final product from the solid support and remove protecting groups. | Trifluoroacetic acid (TFA), Water, Triisopropylsilane (TIS) | nih.govresearchgate.net |
| 7. Purification | Purification of the cleaved product. | Isolate the pure this compound. | Preparative HPLC | nih.gov |
Molecular Interactions and Structural Biology of 1 Guanidinium 7 Aminoheptane
Protein-Ligand Interaction Studies with Deoxyhypusine (B1670255) Synthase (DHS)
1-Guanidinium-7-aminoheptane, also known as GC7, is a potent competitive inhibitor of Deoxyhypusine Synthase (DHS), the enzyme responsible for the first and rate-limiting step in the post-translational synthesis of hypusine. pdbj.orgsigmaaldrich.comnih.govnih.gov The interaction between GC7 and DHS has been extensively studied to understand the molecular basis of this inhibition. As a structural analog of the natural substrate spermidine (B129725), GC7 binds to the enzyme's active site, effectively blocking the hypusination pathway, which is essential for the activation of eukaryotic translation initiation factor 5A (eIF5A) and, consequently, for cell proliferation. nih.govmdpi.comresearchgate.net
Computational Docking and Molecular Modeling of GC7 with DHS
To complement the static images from X-ray crystallography, computational methods such as molecular docking and molecular dynamics (MD) simulations have been employed. These techniques provide insights into the dynamic behavior of GC7 within the DHS active site and allow for comparative studies between DHS enzymes from different species. unimib.itfrontiersin.orgfrontiersin.org
Ligand docking models are frequently generated using the crystal structure of human DHS (PDB: 1RQD) as a template. unimib.itunivpm.it These computational studies have been pivotal in comparing the binding of GC7 to DHS from different organisms, such as humans (Homo sapiens, hDHS) and the archaeon Sulfolobus solfataricus (aDHS). unimib.itfrontiersin.org Homology modeling was used to build the three-dimensional structure of aDHS based on the known hDHS structure. unimib.itfrontiersin.org Subsequent molecular dynamics and metadynamics simulations were performed to assess the stability of GC7 in the active sites of both enzymes. researchgate.netunimib.itfrontiersin.org
The simulations revealed that GC7 binds much more stably to human DHS than to the archaeal enzyme. unimib.itfrontiersin.org This difference in stability, which was later confirmed by experimental data, was attributed to subtle but critical differences in the amino acid composition of the binding pocket. unimib.it For instance, two key electrostatic interactions present in hDHS are absent in aDHS. This work highlights how computational models can successfully predict inhibitor efficacy and guide the design of more specific inhibitors. frontiersin.org
| Human DHS Residue (hDHS) | Equivalent aDHS Residue | Significance of Substitution | Reference |
|---|---|---|---|
| Asp243 | Thr200 | The salt bridge formed between Asp243 and the GC7 amine group in hDHS cannot be formed by Thr200 in aDHS, weakening the interaction. | unimib.it |
| Asp316 | Leu272 | The substitution of a charged aspartate residue with a nonpolar leucine (B10760876) residue alters the electrostatic environment near the GC7 guanidino group. | unimib.it |
Prediction of Binding Energies and Interaction Profiles
This compound, also known as GC7, is a potent inhibitor of deoxyhypusine synthase (DHS), an essential enzyme in eukaryotes. researchgate.netidrblab.net Understanding its binding affinity and interaction profile is crucial for elucidating its mechanism of action. The structural basis for this inhibition has been detailed through X-ray crystallography, revealing a ternary complex of human DHS, its cofactor NAD+, and the inhibitor GC7. rcsb.orgresearchgate.net
Computational methods and structural analyses provide a detailed view of the interactions within the enzyme's active site. The binding of GC7, a mimic of the natural substrate spermidine, involves a network of non-covalent interactions that contribute to its binding energy. researchgate.netrcsb.org The guanidinium (B1211019) group of GC7 forms key electrostatic and hydrogen bonding interactions with acidic residues in the active site, while the heptane (B126788) chain extends into a channel typically occupied by the polyamine substrate. researchgate.netnih.gov
The interaction profile derived from the crystal structure (PDB ID: 6P4V) shows the guanidinium moiety of GC7 engaging with specific residues in the DHS active site. rcsb.org The amino group at the other end of the molecule also forms critical contacts. These interactions collectively anchor the inhibitor within the active site, preventing the binding and processing of the natural substrate.
Table 1: Predicted Interaction Profile for this compound in Deoxyhypusine Synthase (DHS) Active Site
| Interacting Group of GC7 | DHS Residue/Component | Interaction Type |
|---|---|---|
| Guanidinium Group | Acidic Residues (e.g., Asp/Glu) | Hydrogen Bonding, Salt Bridge |
| Heptane Chain | Hydrophobic Pockets | Van der Waals Interactions |
| Terminal Amino Group | Enzyme Residues | Hydrogen Bonding |
This table is a generalized representation based on structural studies of enzyme-inhibitor complexes. Specific residue numbers vary by organism.
General Principles of Molecular Recognition by Guanidinium Moieties
The guanidinium group, the functional component of the amino acid arginine, is of paramount importance in biological molecular recognition. d-nb.info Its unique properties—a planar, Y-shaped geometry and a high pKa (around 12-13) ensuring it remains protonated over a wide pH range—allow it to act as a versatile recognition motif. rsc.org The positive charge is delocalized across three nitrogen atoms, enabling strong interactions with negatively charged groups like carboxylates and phosphates through a combination of hydrogen bonding and electrostatic forces. rsc.orgresearchgate.net
Characterization of Hydrogen Bonding Networks in Binding Sites
The guanidinium cation is an excellent hydrogen bond donor, with up to five N-H protons available for interaction. rsc.org Its planar geometry allows it to form multiple, highly directional hydrogen bonds, often in a bidentate or "pincer-like" fashion with oxoanions like carboxylates and phosphates. rsc.orgresearchgate.net This ability to form intricate hydrogen-bonding networks is a cornerstone of its function in stabilizing protein-ligand and protein-protein complexes. researchgate.netrsc.org In riboswitches that bind guanidine (B92328), for instance, every potential hydrogen bond donor of the ligand is satisfied by interactions with the RNA, including guanine (B1146940) bases and phosphate (B84403) oxygens. nih.gov NMR studies on artificial receptor complexes have provided direct experimental evidence of trans-hydrogen bond couplings between phosphonate (B1237965) moieties and individual guanidinium protons, confirming the geometric arrangement of the hydrogen-bonding network in solution. uni-regensburg.de However, studies have also shown that guanidinium does not typically form hydrogen bonds with the peptide backbone itself, preferring interactions with acidic side chains or other functional groups. pnas.org
Investigation of Electrostatic and Cation-π Interactions
The delocalized positive charge of the guanidinium ion is fundamental to its strong electrostatic interactions with anionic species. researchgate.net These ion-pairing interactions are significantly stronger than those formed by primary ammonium (B1175870) groups, which is a key reason for the prevalence of arginine in anion-binding sites within proteins. d-nb.info
Beyond simple charge-charge interactions, the planar guanidinium group can engage in highly favorable cation-π interactions with aromatic side chains of amino acids such as tryptophan, tyrosine, and phenylalanine. nih.govrsc.orgacs.org In these interactions, the positively charged guanidinium ion is attracted to the electron-rich face of the aromatic ring. nih.govacs.org Computational studies have shown that these interactions are significant, with binding energies in the range of 4-7 kcal/mol in aqueous models. nih.gov The stability of these complexes is controlled by a balance of electrostatic, induction, and dispersion forces. rsc.orgrsc.orgnih.gov The interaction is not steeply distance-dependent, allowing for geometric flexibility in binding sites. acs.org
Table 2: Calculated Interaction Energies for Guanidinium with Aromatic Amino Acids
| Aromatic Amino Acid | Interaction Energy (kJ mol⁻¹) |
|---|---|
| Phenylalanine | -123.0 |
| Tyrosine | -124.4 |
| Tryptophan | -134.2 |
Data from computational benchmark studies at the CCSD(T) level. rsc.org
Role of Hydrophobic Interactions in Ligand-Protein Recognition
While the guanidinium group itself is highly polar, it often functions in concert with hydrophobic groups within a larger ligand or protein side chain. The alkyl chain of arginine or, in this case, the heptane chain of this compound, can participate in hydrophobic interactions that contribute to binding affinity and specificity. researchgate.net Molecular dynamics simulations have indicated that the presence of guanidinium can, in some contexts, enhance hydrophobic interactions, particularly when hydrophobic regions are located adjacent to negatively charged patches on a protein's surface. researchgate.netnih.gov This effect may arise from a combination of competitive binding, charge neutralization, and the planar shape of the guanidinium group allowing it to associate with hydrophobic surfaces through van der Waals forces. researchgate.netresearchgate.net However, other studies suggest that the primary denaturation mechanism of guanidinium salts involves direct electrostatic interactions rather than a significant alteration of hydrophobic associations. acs.org
Structural Basis of Guanidine Functionality in Other Enzymatic Systems
The functional principles of the guanidino group are not limited to DHS but are observed across a wide range of enzymes. The guanidino-group modifying enzyme (GME) superfamily, for example, includes diverse enzymes that catalyze modifications of guanidino groups. nih.gov Despite sequence diversity, these enzymes often share a common α/β propeller fold. nih.govresearchgate.net Structural analyses reveal conserved guanidino-carboxyl interactions are utilized in two primary ways: acidic residues in the catalytic site form hydrogen bonds with the substrate's guanidino group, while arginine residues on the enzyme recognize the substrate's carboxyl group to fix its orientation. nih.gov
Analogies with Agmatine (B1664431) Homocoupling Enzymes (e.g., CdmS)
A compelling analogy for the molecular recognition of the guanidino group can be found in agmatine homocoupling enzymes, such as caldomycin synthase (CdmS). researchgate.netresearchgate.net Agmatine is a metabolite of arginine and possesses a terminal guanidino group. drugbank.comwikipedia.org CdmS, found in the thermophile Thermus thermophilus, catalyzes the condensation of two agmatine molecules. researchgate.net
Structural modeling of CdmS, guided by comparisons to the crystal structure of human DHS, has provided insights into its substrate-binding site. researchgate.net These models predict that specific acidic and polar residues, such as glutamate (B1630785) and serine, are responsible for binding the guanidyl group of the agmatine substrate. researchgate.net This recognition pattern—utilizing acidic residues to anchor the positively charged guanidinium moiety—is highly analogous to the interactions observed for this compound (GC7) in the active site of DHS. researchgate.netnih.govresearchgate.net The conservation of a catalytic lysine (B10760008) residue in both CdmS and DHS further suggests a shared mechanistic heritage, likely proceeding through an enzyme-imine covalent intermediate. researchgate.net These parallels underscore a conserved strategy for guanidinium group recognition across different enzyme families and evolutionary lineages.
Structural Determinants for Substrate Recognition in Guanidine-Utilizing Enzymes (e.g., ω-Transaminases)
The ability of enzymes to recognize and process substrates containing a guanidinium group is fundamental to many biological processes. The structural basis for this recognition is a key area of study, particularly for enzymes like ω-transaminases (ω-TAs), which are valuable biocatalysts for synthesizing chiral amines. The unique chemical properties of the guanidinium group—its positive charge, planarity, and capacity for multiple hydrogen bonds—necessitate specific architectural features within the enzyme's active site for effective binding and catalysis.
Research into guanidino-group modifying enzymes (GMEs) reveals common principles that can be extrapolated to understand the interaction of ω-transaminases with guanidinium-containing substrates like this compound. In many GMEs, the active site is characterized by the presence of acidic amino acid residues, such as aspartate and glutamate. These residues utilize their negatively charged carboxylate groups to form strong hydrogen bonds and salt bridges with the positively charged guanidinium group of the substrate, thereby anchoring it in the correct orientation for catalysis. nih.gov
In the context of ω-transaminases, which catalyze the transfer of an amino group from a donor to a ketone acceptor, the active site is typically modeled as having two distinct binding pockets, often referred to as the large (L) and small (S) pockets. nih.govmbl.or.kr This dual-pocket structure is a critical determinant of the enzyme's substrate specificity. nih.gov The small pocket has stringent steric limitations, generally precluding the entry of substituents larger than an ethyl group. nih.govnih.gov Conversely, the large pocket is more accommodating and is responsible for the "dual recognition" capability of these enzymes, binding substrates with either hydrophobic moieties (like an aromatic ring) or charged groups (like a carboxylate). nih.gov
The recognition of charged groups in the large pocket is often mediated by a flexible arginine residue. nih.govmdpi.com For instance, studies on ω-TAs from various microbial sources have identified a key arginine residue (e.g., Arg414 or Arg416) that plays a pivotal role in binding substrates with a carboxylate group through electrostatic interactions. nih.govacs.org This same principle of charge-based recognition is central to how a substrate like this compound would be recognized. The terminal guanidinium group of this compound would likely be accommodated within the large binding pocket, where it can form favorable ionic and hydrogen bonding interactions with acidic residues or a key arginine residue that is repositioned to interact with the cationic guanidinium head instead of an anionic carboxylate.
The flexibility of certain active site loops is another crucial factor. In the (R)-ω-transaminase from Aspergillus fumigatus, a loop in the substrate tunnel can flip, causing an arginine residue (Arg126) to move into or out of the active site. mdpi.comnih.gov This movement allows the enzyme to either facilitate coordination with a charged, hydrophilic substrate or create a more hydrophobic environment for a non-polar substrate. mdpi.comnih.gov This conformational flexibility would be essential for an ω-transaminase to bind a bifunctional substrate like this compound, which possesses a long, hydrophobic heptane chain and a charged guanidinium head.
Docking simulations and site-directed mutagenesis studies have further elucidated the roles of specific residues in substrate recognition. In ω-TAs, residues such as Tyr23, Phe88*, and Tyr152 contribute to hydrophobic interactions within the large pocket, stabilizing the binding of substrates with aromatic or alkyl chains. nih.gov For a substrate like this compound, these residues would likely interact with the seven-carbon aliphatic chain, while the guanidinium group engages with the charged/polar residues of the pocket.
Research Findings on Key Residues in ω-Transaminase Substrate Recognition
The following interactive table summarizes key amino acid residues identified in various ω-transaminases and their determined roles in substrate binding and recognition. This data is compiled from mutagenesis and structural studies and highlights the conserved nature of the active site architecture.
| Enzyme Source | Residue (and Position) | Role in Substrate Recognition | Reference |
| Pseudomonas putida | Tyr23, Phe88*, Tyr152 | Hydrophobic interactions in the large pocket for aromatic/alkyl groups. | nih.gov |
| Pseudomonas putida | Arg414 | Recognition of the carboxylate group in the large pocket. | nih.gov |
| Pseudomonas putida | Trp60, Ile262 | Form the small binding pocket, creating steric constraints. | nih.gov |
| Chromobacterium violaceum | Arg416 | Flexible residue involved in dual-substrate recognition (hydrophilic vs. hydrophobic). Forms a salt bridge with carboxylate groups. | acs.org |
| Aspergillus fumigatus (R)-ω-TA | Arg126 | Moves into the active site via a flexible loop to coordinate with carboxylated substrates. | mdpi.comnih.gov |
| Arthrobacter sp. (R)-ω-TA | Arg138 | Plays a key role in substrate recognition, analogous to Arg126 in A. fumigatus. | mdpi.com |
| Ochrobactrum anthropi | L57 | Located in the large pocket; mutation to Alanine (L57A) alters substrate binding orientation, providing more room in the small pocket. | nih.gov |
Note: An asterisk () indicates that the residue is contributed by the adjacent subunit in the dimeric enzyme.*
Enzymatic Inhibition and Biochemical Mechanisms of 1 Guanidinium 7 Aminoheptane
Mechanism of Deoxyhypusine (B1670255) Synthase (DHS) Inhibition
1-Guanidinium-7-aminoheptane, commonly known as GC7, is a potent and specific inhibitor of the enzyme Deoxyhypusine Synthase (DHS). nih.gov DHS catalyzes the first of a two-step enzymatic process required for the post-translational modification of a specific lysine (B10760008) residue into the amino acid hypusine. nih.govepa.gov This modification is unique to the eukaryotic translation initiation factor 5A (eIF-5A), making DHS a critical enzyme for cellular function. nih.gov GC7's inhibitory action is central to its effects on cellular processes, primarily through its structural mimicry of a natural substrate.
Characterization of Competitive Inhibition Kinetics
GC7 functions as a competitive inhibitor of Deoxyhypusine Synthase. aacrjournals.org It is a structural analogue of spermidine (B129725), the natural polyamine substrate for DHS. aacrjournals.orgnih.gov In the enzymatic reaction, DHS facilitates the transfer of the 4-aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A precursor protein. nih.gov Due to its structural similarity to spermidine, GC7 binds to the same active site on the DHS enzyme. unimib.itunimib.it This binding action directly competes with spermidine, thereby preventing the natural substrate from accessing the enzyme and proceeding with the deoxyhypusination reaction. The effectiveness of GC7 as a competitive inhibitor is underscored by its ability to potently block the hypusination process in various cell types. nih.govnih.gov
Identification of Critical Amino Acid Residues for GC7 Binding in the Active Site
The specific and stable binding of this compound within the active site of human Deoxyhypusine Synthase (hDHS) is facilitated by interactions with several key amino acid residues. Comparative structural and molecular dynamics studies between human DHS and its archaeal homologue from Sulfolobus solfataricus (aDHS), which is not inhibited by GC7, have been instrumental in identifying these critical residues. frontiersin.org
The terminal groups of the natural substrate, spermidine, anchor into the binding pocket through interactions with three acidic residues: Asp243, Asp316, and Glu323. frontiersin.org While GC7 also occupies this pocket, its stability is further secured by a distinct network of interactions. Three residues in the human enzyme have been identified as crucial for the stable binding of GC7: Glutamic acid 136 (Glu 136), Aspartic acid 243 (Asp243), and Asparagine 292 (Asn292). frontiersin.org The residue Asp243, in particular, plays a key role in stabilizing the GC7 molecule within the active site. frontiersin.org The absence of these specific residues in the archaeal enzyme explains its lack of sensitivity to GC7, highlighting their importance in the inhibitor's mechanism of action. frontiersin.org
Below is an interactive table summarizing the key amino acid residues in human DHS involved in ligand binding.
| Residue | Role in Binding | Ligand(s) |
| Glu 136 | Critical for stable binding of GC7 | GC7 |
| Asp 243 | Key role in stabilizing GC7; interacts with terminal group of spermidine | GC7, Spermidine |
| Asn 292 | Critical for stable binding of GC7 | GC7 |
| Asp 316 | Interacts with terminal group of spermidine | Spermidine |
| Glu 323 | Interacts with terminal group of spermidine | Spermidine |
Elucidation of the Impact on Hypusine Biosynthesis Pathway
The biosynthesis of hypusine is a unique and essential two-step post-translational modification process. nih.govepa.gov
Deoxyhypusine Formation : The first step is catalyzed by Deoxyhypusine Synthase (DHS). This enzyme transfers the aminobutyl portion from spermidine to the ε-amino group of a specific lysine residue (Lys50) on the eIF5A precursor protein, forming a deoxyhypusine intermediate. nih.gov
Hypusine Formation : The second step is catalyzed by Deoxyhypusine Hydroxylase (DOHH), which hydroxylates the deoxyhypusine residue to form the mature hypusine. nih.gov
This compound specifically targets and inhibits DHS, the enzyme responsible for the initial and rate-limiting step in this pathway. nih.govnih.gov By competitively blocking the active site of DHS, GC7 prevents the formation of the deoxyhypusine intermediate. unimib.itunimib.it Consequently, the entire hypusination pathway is halted, as the substrate for the second enzyme, DOHH, is never produced. This leads to an accumulation of unmodified eIF5A precursor and a depletion of the mature, hypusinated form of the protein. aacrjournals.org
Interrelationship with Eukaryotic Initiation Factor 5A (eIF5A) Function
Eukaryotic initiation factor 5A (eIF5A) is the only protein in eukaryotic cells known to undergo hypusination, making this modification exceptionally specific. nih.govnih.gov The hypusine residue is absolutely essential for the biological activity of eIF5A. epa.govresearchgate.netmdpi.com While initially named as an initiation factor, recent research has shown that hypusinated eIF5A primarily functions as a translation elongation factor. nih.govmdpi.com It plays a crucial role in facilitating the translation of mRNAs containing specific motifs, such as consecutive prolines, that can cause ribosome stalling. nih.govresearchgate.net
By inhibiting DHS, this compound effectively prevents the activation of eIF5A. nih.govnih.gov Without the hypusine modification, eIF5A cannot perform its function in protein synthesis. nih.gov This disruption of eIF5A activity is the primary downstream consequence of DHS inhibition by GC7. The resulting impairment of the synthesis of a subset of proteins, which are critical for various cellular functions, underlies the profound biological effects of the inhibitor. nih.govnih.gov
Modulation of Cellular Processes Related to Polyamine Metabolism
The inhibition of the polyamine-dependent hypusination pathway by this compound has significant consequences for cellular behavior, most notably affecting cell proliferation. This connection firmly places the compound at the intersection of polyamine metabolism and the regulation of cell growth.
Influence on Cellular Proliferation Mechanisms via DHS Inhibition
The hypusinated form of eIF5A is essential for cell proliferation. nih.govnih.gov By inhibiting DHS and preventing the activation of eIF5A, this compound acts as a potent antiproliferative agent. nih.gov This effect has been observed in a variety of tumorigenic cell lines. nih.govnih.gov
The mechanism of this growth inhibition is directly linked to the role of eIF5A in translating specific proteins required for cell cycle progression. nih.gov For instance, studies have shown that treatment with GC7 can cause an increase in the number of cells in the S-phase of the cell cycle, suggesting that the synthesis of proteins important for S-phase progression is dependent on active, hypusinated eIF5A. nih.gov The inhibition of DHS by GC7 leads to a reduction in the levels of hypusinated eIF5A, which in turn suppresses the growth of cancer cells. aacrjournals.orgportlandpress.com This makes the hypusination pathway a target for anti-cancer therapy, with GC7 serving as a key chemical tool to probe and modulate this process. nih.govnih.gov
Research on the Role of Polyamines in Cell Growth Regulation
Polyamines, such as spermidine and its precursor putrescine, are small, positively charged molecules that are essential for cell growth and proliferation. They are intricately involved in a multitude of cellular processes, including DNA replication, transcription, and translation. The intracellular concentration of polyamines is tightly regulated, and dysregulation of polyamine metabolism is often associated with uncontrolled cell growth, as seen in cancer.
Research has shown that depleting cellular polyamines can halt cell proliferation. This is, in part, due to their role in the post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A). This modification, termed hypusination, is critical for the function of eIF5A in protein synthesis. Deoxyhypusine synthase (DHS) is the first and rate-limiting enzyme in this two-step process, utilizing spermidine as a substrate. By inhibiting DHS, compounds like this compound effectively block the hypusination of eIF5A, thereby interfering with the synthesis of proteins essential for cell cycle progression and leading to an arrest in cell growth. nih.govnih.gov
Investigation of GC7 Analogues for Differential Biochemical Effects
To further understand the molecular interactions between DHS and its inhibitors and to potentially develop more potent and selective compounds, researchers have investigated analogues of this compound. These studies focus on elucidating the structural and charge components that are crucial for inhibitory activity and analyzing the binding specificity and potency of these derivative compounds.
Discrimination of Structural and Charge Components Contributing to Inhibitory Activity
Structure-activity relationship (SAR) studies on inhibitors of deoxyhypusine synthase have revealed key molecular features necessary for potent inhibition. The inhibitory capacity of these compounds is closely linked to the presence of two charged terminal groups, which can be either primary amino or guanidinium (B1211019) groups. nih.gov
The distance between these charged termini is a critical determinant of inhibitory efficiency. For diamine inhibitors, the optimal chain length is crucial for effective binding to the enzyme's active site. Modifications to the carbon chain length can significantly impact the compound's ability to inhibit DHS.
Furthermore, the nature of the terminal groups plays a significant role. Mono-guanylated derivatives, such as this compound, have been found to be considerably more effective inhibitors than their parent diamines or their bis-guanylated counterparts. nih.gov This suggests that the presence of a single guanidinium group, with its distinct charge distribution and hydrogen bonding capabilities, is particularly favorable for high-affinity binding to the DHS active site. This compound stands out as a highly potent inhibitor, with a reported Ki value of approximately 10 nM. nih.gov
Substitutions on the carbon chains of these polyamine analogues can adversely affect their inhibitory activity, highlighting the importance of an unobstructed aliphatic linker for optimal interaction with the enzyme. nih.gov
Analysis of Binding Specificity and Potency of Derivative Compounds
The binding of this compound to deoxyhypusine synthase is highly specific and occurs within a narrow pocket at the enzyme's active site. frontiersin.org This interaction effectively blocks the binding of the natural substrate, spermidine, thereby halting the hypusination process. frontiersin.org The potency of GC7 is remarkable, being approximately 500 times lower than the Km of spermidine, indicating a very high affinity for the enzyme. frontiersin.org
Computational and structural studies have provided insights into the specific molecular interactions that stabilize the binding of GC7 to human DHS. The guanidinium group of GC7 is involved in key interactions within the active site. However, the therapeutic application of GC7 is somewhat limited by its poor selectivity and bioavailability. frontiersin.orgnih.gov
Comparative studies with DHS from different species have revealed differences in the amino acid residues lining the binding pocket, which can lead to variations in inhibitor potency. For instance, the interaction of GC7 with DHS from the archaeon Sulfolobus solfataricus is significantly less stable compared to its interaction with human DHS. frontiersin.org This is attributed to differences in key residues within the active site, particularly around the binding sites for the guanidino and amine groups of GC7. frontiersin.org Such comparative analyses are invaluable for the design of new, more specific DHS inhibitors.
Interactive Data Table: Inhibitory Activity of Spermidine-Related Compounds on Deoxyhypusine Synthase
| Compound | Structure | Key Features | Inhibitory Potency (Ki) |
|---|---|---|---|
| Spermidine | H₂N-(CH₂)₃-NH-(CH₂)₄-NH₂ | Natural Substrate | - |
| 1,7-Diaminoheptane (B1222138) | H₂N-(CH₂)₇-NH₂ | Parent Diamine | Moderate |
| This compound (GC7) | H₂N-(CH₂)₇-NH-C(=NH)NH₂ | Mono-guanylated | ~10 nM nih.gov |
Advanced Analytical Methodologies Employed in 1 Guanidinium 7 Aminoheptane Research
Spectroscopic Techniques for Structural Elucidation and Interaction Analysis
Spectroscopic methods are fundamental in the characterization of 1-Guanidinium-7-aminoheptane and in quantifying its interactions with its biological target.
While Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of novel compounds and for studying ligand-protein interactions, specific ¹H or ¹³C NMR spectral data for the isolated compound this compound are not extensively detailed in the primary literature concerning its synthesis and application as a deoxyhypusine (B1670255) synthase inhibitor. Typically, NMR would be used to confirm the carbon-hydrogen framework and the successful formation of the guanidinium (B1211019) group. Furthermore, techniques like Saturation Transfer Difference (STD) NMR could be hypothetically employed to map its binding epitope when interacting with deoxyhypusine synthase.
Mass spectrometry is critical for confirming the molecular weight and elemental composition of this compound. While experimental mass spectra are not widely published, predicted mass spectrometry data provide valuable information for its identification. Computational tools have been used to predict the mass-to-charge ratio (m/z) for various adducts of the molecule, which are essential for its detection in complex biological samples.
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 175.19173 |
| [M+Na]⁺ | 197.17367 |
| [M-H]⁻ | 173.17717 |
| [M+NH₄]⁺ | 192.21827 |
| [M+K]⁺ | 213.14761 |
Data sourced from computational predictions.
UV-Visible spectroscopy is a common technique for measuring compound concentration and can be used in binding assays if the interaction with a macromolecule induces a spectral shift. However, for this compound, which lacks a significant chromophore, direct UV-Vis analysis is challenging. The primary literature focused on its biological activity does not report the use of UV-Visible spectroscopy for determining its binding affinity or concentration.
Chromatographic Separations for Compound Purification and Metabolite Profiling
Chromatographic techniques are indispensable for the purification of this compound and for analyzing its presence in biological systems.
High-Performance Liquid Chromatography (HPLC) is a standard method for the purification and purity assessment of synthesized compounds like this compound. General methods for the analysis of guanidyl derivatives often involve pre-column derivatization to attach a fluorescent or UV-active tag, enhancing detection sensitivity. nih.gov However, a specific, detailed HPLC protocol for the routine analysis of this compound has not been described in the key publications detailing its use as an enzyme inhibitor.
Crystallographic and Computational Techniques for Macromolecular Complex Analysis
The most detailed analytical insights into this compound come from studies of its complex with its biological target, human deoxyhypusine synthase (DHS).
X-ray crystallography has been instrumental in revealing the precise binding mode of this compound within the active site of DHS. The crystal structure of the human DHS holoenzyme in a ternary complex with NAD and this compound (referred to in the literature as GC7) was solved at a resolution of 3.00 Å. nih.gov This structural data, available in the Protein Data Bank (PDB) under the accession code 1RQD, provides a detailed atomic-level view of the interactions between the inhibitor and the enzyme. nih.gov
Table 2: Crystallographic Data for the Deoxyhypusine Synthase-GC7 Complex (PDB: 1RQD)
| Parameter | Value |
|---|---|
| PDB ID | 1RQD |
| Method | X-RAY DIFFRACTION |
| Resolution | 3.00 Å |
| R-Value Work | 0.196 |
| R-Value Free | 0.232 |
Data sourced from the RCSB Protein Data Bank. nih.gov
Building on this crystallographic work, computational studies have been performed to further investigate the binding dynamics. Molecular dynamics (MD) simulations, using the 1RQD structure as a starting template, have been employed to compare the binding mechanism and stability of GC7 within the human DHS versus the archaeal DHS from Sulfolobus solfataricus. These computational analyses provide insights into the structural and dynamical features that govern the inhibitor's efficacy and selectivity.
X-ray Diffraction for Atomic Resolution Structures of Protein-Ligand Complexes
X-ray diffraction is a cornerstone technique in structural biology that allows for the determination of the three-dimensional atomic structure of molecules, including complex biological assemblies. In the context of this compound, this method has been pivotal in elucidating its binding mode to its protein target.
A notable example is the crystal structure of deoxyhypusine synthase in complex with this compound (under the ligand identifier GC7) and the cofactor NAD, available in the Protein Data Bank (PDB) under the accession code 1RQD. rcsb.orgpdbj.orgnih.gov This structure was determined at a resolution of 3.0 Å, providing a detailed view of the inhibitor bound within the enzyme's active site. pdbj.org
The experimental details of this X-ray crystallography study are summarized in the table below.
| Parameter | Value |
| PDB ID | 1RQD |
| Experimental Method | X-ray Diffraction |
| Resolution | 3.0 Å |
| Protein Target | Deoxyhypusine synthase |
| Ligand | This compound (GC7) |
| Cofactor | NAD |
| Space Group | P 32 2 1 |
| Unit Cell Dimensions (Å) | a=104.78, b=104.78, c=159.25 |
| Data sourced from RCSB PDB entry 1RQD. rcsb.orgpdbj.org |
The structural data reveals the precise orientation of this compound within the active site, highlighting the key molecular interactions, such as hydrogen bonds and electrostatic interactions, that are crucial for its inhibitory activity. This atomic-level information is invaluable for understanding the mechanism of action and for the rational design of new, more potent inhibitors. rcsb.org
Computational Cheminformatics and Molecular Graphics Systems (e.g., PyMOL, Jsmol)
Computational cheminformatics and molecular graphics systems are essential tools for the analysis and visualization of the complex data generated by techniques like X-ray crystallography. Software such as PyMOL and Jsmol are widely used to explore the three-dimensional structures of protein-ligand complexes. nih.govnih.govucsb.edu
These programs allow researchers to:
Visualize and Render Structures: Generate high-quality, interactive 3D representations of the protein and the bound ligand. Different parts of the structure can be highlighted, such as the protein backbone, side chains, and the ligand itself, to better understand their spatial relationships. medium.comresearchgate.net
Analyze Interactions: Identify and measure various types of non-covalent interactions between the protein and the ligand, including hydrogen bonds, salt bridges, and hydrophobic contacts. youtube.comresearchgate.net This is critical for understanding the determinants of binding affinity and specificity.
Generate Publication-Quality Images and Animations: Create clear and informative figures for research articles, presentations, and educational materials to effectively communicate complex structural information. ucsb.eduunpad.ac.id
For the 1RQD structure, a molecular graphics system like PyMOL or Jsmol would be used to visualize the binding pocket of deoxyhypusine synthase and the precise positioning of this compound within it. Researchers can analyze the distances between interacting atoms and the geometry of the interactions, providing a deeper understanding of the structural basis of inhibition. nih.govsourceforge.net
Protein Structure Prediction and Validation Methods (e.g., AlphaFold2)
In recent years, artificial intelligence-based methods have revolutionized the field of protein structure prediction. AlphaFold2, a deep learning-based system, can predict the three-dimensional structure of a protein from its amino acid sequence with remarkable accuracy. researchgate.netebi.ac.uk This has significant implications for studying protein-ligand interactions, particularly when an experimental structure of the target protein is not available.
While AlphaFold2 was primarily designed to predict the structures of single proteins, its application in the context of protein-ligand complexes is an area of active research. nih.govnih.gov The predicted protein structures can be used for:
Docking Studies: Computational methods can be used to predict the binding pose of a ligand, such as this compound, to an AlphaFold2-predicted protein structure. This can provide initial hypotheses about the binding mode that can be tested experimentally. nih.gov
Understanding Conformational Changes: By comparing the predicted structure of a protein in its unbound (apo) state with an experimentally determined ligand-bound (holo) structure, researchers can gain insights into the conformational changes that occur upon ligand binding. nih.gov
It is important to note that the direct prediction of protein-ligand complexes with high accuracy remains a challenge for current methods, and the predicted models should be interpreted with caution. nih.gov However, the ability of AlphaFold2 to provide high-quality protein models is a significant step forward, enabling structure-based drug discovery efforts for a much wider range of protein targets. researchgate.net
The table below summarizes the applications of these computational tools in the context of this compound research.
| Methodology | Application in this compound Research |
| PyMOL/Jsmol | Visualization of the 1RQD crystal structure, analysis of protein-ligand interactions, generation of molecular graphics. |
| AlphaFold2 | Prediction of the 3D structure of deoxyhypusine synthase or other potential protein targets, providing a model for computational docking studies with this compound. |
Broader Biological and Chemical Systems Context of 1 Guanidinium 7 Aminoheptane
Natural Occurrence and Biosynthesis of Related Guanidopolyamine Compounds
Guanidopolyamine compounds are widely distributed in nature, with a remarkable diversity of structures and biological activities. They are particularly prevalent in marine organisms and cyanobacteria. researchgate.netnih.gov These natural products range from simple acyclic molecules to complex, polycyclic alkaloids, often exhibiting potent antimicrobial, antiviral, and antitumor properties. mdpi.comscienceopen.com
Marine sponges are a prolific source of novel guanidine-containing natural products. nih.govmdpi.com The unique and often extreme conditions of the marine environment have driven the evolution of diverse secondary metabolic pathways, leading to the production of structurally complex and biologically active compounds. mdpi.com Sponges of the Poecilosclerida order, in particular, are known to produce a large number of cyclic guanidine (B92328) alkaloids. mdpi.com The isolation and characterization of these metabolites have provided significant insights into the chemical diversity of this class of compounds. rsc.org For example, the sponge Ptilocaulis spiculifer is known to produce guanidine metabolites with demonstrated activity against various cancer cell lines. rsc.orglongwood.edu
Below is a table of representative guanidine-containing metabolites isolated from marine sponges.
| Compound Name | Source Organism(s) | Structural Class | Noteworthy Features |
| Ptilomycalin A | Ptilocaulis spiculifer, Hemimycale sp. | Polycyclic Guanidine Alkaloid | Parent member of a group of related metabolites; exhibits antiviral and antitumor activity. mdpi.com |
| Batzelladines | Batzella sp. | Polycyclic Guanidine Alkaloid | A family of compounds with diverse structures and a wide range of bioactivities, including antimicrobial and antiviral. mdpi.com |
| Crambescidins | Crambe sp. | Polycyclic Guanidine Alkaloid | Structurally unique compounds constituted by a tricyclic guanidinium (B1211019) ring system. mdpi.com |
| Monanchocidin A | Monanchora sp. | Pentacyclic Guanidine Alkaloid | Shows inhibitory activity against α-galactosidase. scienceopen.com |
This table is based on data from multiple sources. mdpi.comscienceopen.com
The biosynthesis of guanidine-containing compounds involves a diverse array of enzymatic transformations. oup.comnih.gov Recent research has begun to elucidate the complex genetic and enzymatic machinery responsible for installing and modifying the guanidine moiety in natural products. researchgate.netoup.comnih.gov These pathways often feature rare or previously undescribed enzymatic strategies, including N-prenylation, cyclization, and the formation of tricyclic guanidinium structures. researchgate.netnih.gov
A notable example of a novel biosynthetic pathway is the formation of caldomycin in the extreme thermophilic bacterium Thermus thermophilus. This organism produces a variety of unusual polyamines, and the biosynthesis of homospermidine was not fully understood. nih.gov Researchers identified a novel enzyme, caldomycin synthase, which is involved in homospermidine biosynthesis. nih.gov This enzyme catalyzes the conjugation of two molecules of agmatine (B1664431) (a decarboxylation product of arginine) to produce caldomycin, a diamidino derivative of homospermidine. nih.govnih.gov Caldomycin then serves as the immediate precursor to homospermidine. This discovery revealed a new biosynthetic route from agmatine via a guanidopolyamine intermediate. nih.gov
Cellular Transport and Regulation of Guanidinium Ions
The transport of highly charged molecules like guanidinium ions across the hydrophobic barrier of the cell membrane is a complex process. acs.org Due to the prevalence of guanidinium-containing molecules in biology, including cell-penetrating peptides, dedicated mechanisms for their transport and regulation have evolved. nih.govacs.org
The cellular uptake of guanidinium-rich molecules can occur through multiple pathways, including energy-dependent active transport and energy-independent direct translocation. acs.orgnih.gov The process is facilitated by the interaction of the positively charged guanidinium groups with negatively charged components on the cell surface, such as phosphates and sulfates on proteoglycans. researchgate.netnih.gov This interaction can neutralize the charge and facilitate partitioning into the lipid bilayer. researchgate.net The membrane potential also plays a significant role; a more negative internal potential enhances the uptake of these cationic molecules. researchgate.netnih.gov
Once inside the cell, the concentration of guanidinium must be regulated, as it can be toxic at high levels. wikipedia.orgresearchgate.net Recent studies have shown that some bacteria possess specific transporters, known as guanidinium exporters or Gdx proteins, to expel excess guanidinium from the cell. wikipedia.org These transporters are highly selective for guanidinium, highlighting the existence of specific cellular machinery to manage the transport and homeostasis of this important ion. wikipedia.org
Mechanisms of Bacterial Guanidinium Exporters (Gdx Proteins)
Bacteria possess specialized systems to manage the intracellular concentration of guanidinium, a potentially toxic metabolic byproduct. nih.govwikipedia.org A key component of this system is a group of transporters known as guanidinium exporters, or Gdx proteins, which belong to the Small Multidrug Resistance (SMR) family of membrane proteins. nih.govnih.gov While some members of the SMR family are known to export a wide range of antibiotics and antiseptics, the primary role of most proteins in this family is the highly selective export of the guanidinium ion. nih.gov
These Gdx proteins are small, typically comprising four transmembrane helices, and they assemble into antiparallel dimeric structures within the bacterial cell membrane. nih.govumich.edu Their function is to actively transport guanidinium out of the cell, a process that is coupled to the proton motive force. nih.gov Specifically, Gdx proteins operate as antiporters, exchanging one guanidinium ion from the cytoplasm for the import of two protons from the periplasm. nih.gov This strict and stoichiometric coupling makes the export process highly efficient. nih.gov
The high selectivity of Gdx proteins for guanidinium and closely related compounds distinguishes them from the more promiscuous drug-exporting members of the SMR family. nih.govwikipedia.org This specificity is crucial for their dedicated physiological role. The expression of genes encoding Gdx proteins is often regulated by guanidine-sensing riboswitches. nih.govnih.govasm.org These RNA elements bind directly to guanidinium, and upon binding, they up-regulate the expression of the associated genes, including those for Gdx transporters, ensuring that bacteria can effectively respond to and mitigate guanidinium-induced stress. nih.govnih.govasm.org
Physiological Implications of Guanidinium Homeostasis
Guanidinium, while a component of fundamental metabolites like arginine, can be toxic to cells when it accumulates in its free form. wikipedia.orgnih.gov It is recognized as a chaotropic agent, meaning it can disrupt the structure of macromolecules such as proteins by interfering with hydrogen bonding networks, potentially leading to denaturation. wikipedia.orgasm.org Given these properties, the accumulation of intracellular guanidinium can cause significant cellular stress. asm.org
Consequently, maintaining guanidinium homeostasis is critical for bacterial survival and physiological function. umich.edu Bacteria have evolved dedicated detoxification systems to manage guanidinium levels, which can arise from both endogenous metabolic activities and external sources. nih.govasm.org The primary mechanism for this is the active efflux of the ion from the cytoplasm, a process mediated by the Gdx transporters. nih.govasm.orgbohrium.com By efficiently pumping guanidinium out of the cell, bacteria prevent its toxic accumulation and protect cellular components from damage. asm.org
The importance of this process is highlighted by the widespread presence of guanidine riboswitches across the bacterial domain, which control the expression of genes involved in guanidinium transport and metabolism. nih.gov The ability to sense and respond to elevated guanidinium levels allows bacteria to adapt and survive in diverse environments where they might encounter this compound. asm.org In some cases, bacteria can even utilize guanidine as a nitrogen source, demonstrating a complex biological relationship with this compound beyond simple detoxification. bohrium.com
1-Guanidinium-7-aminoheptane as a Chemical Tool in Biomedical Research
The bifunctional nature of this compound, featuring a positively charged guanidinium head and a primary amine tail separated by a flexible heptane (B126788) chain, makes it a valuable molecule for biomedical research. Its structure allows it to mimic endogenous molecules like arginine and polyamines, enabling its use as a probe and a foundational structure for inhibitor development.
Utility as a Research Probe for Elucidating Enzyme Reaction Mechanisms
The guanidinium group is a key functional moiety in many biological interactions, most notably in the side chain of the amino acid arginine. This group is crucial for substrate recognition and catalysis in numerous enzymes. The stable, positively charged nature of the guanidinium group in this compound allows it to act as a non-reactive mimic of substrates for enzymes that process arginine or other guanidino-containing compounds. By binding to the active site, it can help researchers study the initial binding events and conformational changes in an enzyme without the complication of a subsequent chemical reaction. This makes it a useful tool for mechanistic studies, potentially allowing for the stabilization and crystallization of enzyme-substrate complexes to gain structural insights into the enzyme's function.
Application in Investigating Polyamine Metabolic Pathways
Polyamines, such as spermidine (B129725) and spermine, are essential aliphatic polycations involved in critical cellular functions, including cell proliferation, protein synthesis, and regulation of nucleic acid structure. nih.gov The metabolism of polyamines is tightly regulated through a complex network of synthesis, catabolism, and transport pathways. nih.gov Given that dysregulation of polyamine levels is associated with various diseases, including cancer, these pathways are important therapeutic targets. nih.gov
This compound shares structural similarities with natural polyamines, featuring positive charges separated by an aliphatic chain. This allows it to interact with enzymes and transporters within the polyamine metabolic pathways. It can be used as a competitive inhibitor or an alternative substrate to probe the function and specificity of key enzymes like ornithine decarboxylase or polyamine transporters. nih.govnih.gov Studying its effects can provide valuable information on the regulation of polyamine homeostasis and its role in disease, aiding in the validation of new drug targets within these pathways. mdpi.com
Development as a Lead Scaffold for Rational Inhibitor Design
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The guanidine group is considered one such scaffold due to its ability to form strong interactions with biological targets, such as the phosphate (B84403) backbone of DNA or carboxylate groups in enzyme active sites. nih.gov Guanidine-containing compounds have shown a wide range of biological activities, including anticancer and antibacterial properties. nih.gov
The structure of this compound serves as a simple yet effective lead scaffold for the rational design of more complex and specific inhibitors. Medicinal chemists can systematically modify its structure—for example, by altering the length of the alkyl chain, introducing rings to restrict conformation, or adding other functional groups—to enhance binding affinity and selectivity for a specific target enzyme or transporter. mdpi.comnih.gov This strategy can be employed to develop novel therapeutics for a variety of diseases by targeting proteins that recognize guanidinium or polyamine-like structures.
Q & A
Q. How can computational modeling predict this compound’s interactions with non-coding RNA structures?
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